molecular formula C14H15N B1670424 Dibenzylamine CAS No. 103-49-1

Dibenzylamine

Cat. No. B1670424
Key on ui cas rn: 103-49-1
M. Wt: 197.27 g/mol
InChI Key: BWLUMTFWVZZZND-UHFFFAOYSA-N
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Patent
US05422355

Procedure details

S-[(N,N-dibenzyl)aminobutyl]isothiourea, hydrochloride (prepared according to Example 15) was hydrolysed in aqueous ethanolic sodium hydroxide. The solvents were evaporated and the residue taken up in water and extracted 3 times with methylene dichloride. The extracts were dried (MgSO4), filtered and evaporated to give N-(3-mercaptopropy])dibenzylamine.
Name
S-[(N,N-dibenzyl)aminobutyl]isothiourea, hydrochloride
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
Cl.[CH2:2]([N:9](CCCCSC(=N)N)[CH2:10][C:11]1[CH:16]=[CH:15][CH:14]=[CH:13][CH:12]=1)[C:3]1[CH:8]=[CH:7][CH:6]=[CH:5][CH:4]=1>[OH-].[Na+]>[CH2:10]([NH:9][CH2:2][C:3]1[CH:8]=[CH:7][CH:6]=[CH:5][CH:4]=1)[C:11]1[CH:16]=[CH:15][CH:14]=[CH:13][CH:12]=1 |f:0.1,2.3|

Inputs

Step One
Name
S-[(N,N-dibenzyl)aminobutyl]isothiourea, hydrochloride
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl.C(C1=CC=CC=C1)N(CC1=CC=CC=C1)CCCCSC(N)=N
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
[OH-].[Na+]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The solvents were evaporated
EXTRACTION
Type
EXTRACTION
Details
extracted 3 times with methylene dichloride
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The extracts were dried (MgSO4)
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
evaporated

Outcomes

Product
Name
Type
product
Smiles
C(C1=CC=CC=C1)NCC1=CC=CC=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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